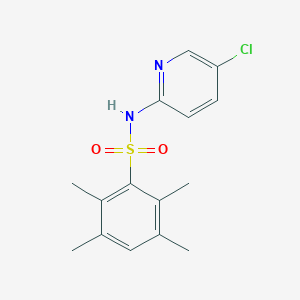![molecular formula C14H21NO3S B226115 1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226115.png)
1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine, also known as S-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonyl-containing pyrrolidines and has been studied extensively for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain signaling. By inhibiting COX-2, 1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), both of which are involved in the inflammatory response. In addition, 1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine has been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells.
Advantages and Limitations for Lab Experiments
1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine has several advantages for lab experiments. It is a stable compound that can be synthesized in large quantities with high purity. It has also been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of 1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine is that it has a short half-life in vivo, which may limit its therapeutic efficacy.
Future Directions
There are several future directions for the study of 1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. Another direction is to develop more potent and selective COX-2 inhibitors based on the structure of 1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine. Additionally, the development of novel drug delivery systems may help to overcome the short half-life of 1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine in vivo, improving its therapeutic efficacy.
In conclusion, 1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine is a promising compound that has gained significant attention in scientific research for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. Further research is needed to fully understand the potential of 1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine in the treatment of inflammatory diseases and cancer.
Synthesis Methods
The synthesis of 1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine involves the reaction of 4-ethoxy-3-ethylbenzenesulfonyl chloride with pyrrolidine in the presence of a base. The reaction yields 1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine as a white solid with a high yield and purity. The synthesis method of 1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine has been optimized to produce large quantities of the compound for scientific research.
Scientific Research Applications
1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases and pain management. 1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine has also been studied for its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
properties
Product Name |
1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine |
|---|---|
Molecular Formula |
C14H21NO3S |
Molecular Weight |
283.39 g/mol |
IUPAC Name |
1-(4-ethoxy-3-ethylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C14H21NO3S/c1-3-12-11-13(7-8-14(12)18-4-2)19(16,17)15-9-5-6-10-15/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI Key |
OURZYSKWYYZRNT-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OCC |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B226120.png)




